

# 2,3,5-Trimethacarb-d3 chemical structure and properties

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## Compound of Interest

Compound Name: 2,3,5-Trimethacarb-d3

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## 2,3,5-Trimethacarb-d3: A Comprehensive Technical Guide

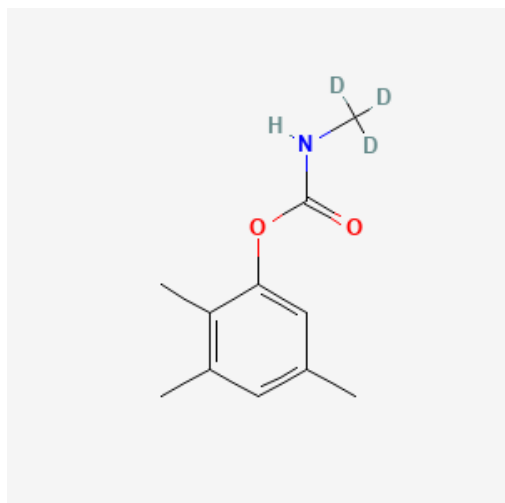
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,3,5-Trimethacarb-d3**, a deuterated isotopologue of the carbamate insecticide 2,3,5-Trimethacarb. This document details its chemical structure, physicochemical properties, synthesis, and analytical applications, with a focus on its use as an internal standard in quantitative studies. Furthermore, it explores the metabolic pathways of the parent compound, offering insights into its biotransformation.

## Chemical Structure and Properties

**2,3,5-Trimethacarb-d3**, also known as (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate, is a synthetic compound where three hydrogen atoms on the N-methyl group of 2,3,5-Trimethacarb have been replaced with deuterium.<sup>[1]</sup> This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the parent compound but has a distinct molecular weight.<sup>[1]</sup>

Chemical Structure:



## Physicochemical Properties

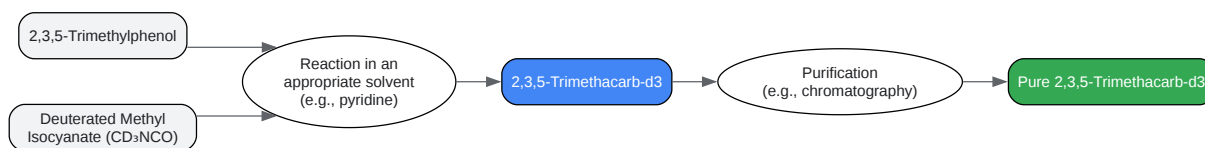
A summary of the key physicochemical properties of **2,3,5-Trimethacarb-d3** and its non-deuterated analogue are presented in the table below.

Property	Value (2,3,5-Trimethacarb-d3)	Value (2,3,5-Trimethacarb)	Reference
Molecular Formula	C <sub>11</sub> H <sub>12</sub> D <sub>3</sub> NO <sub>2</sub>	C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub>	[2]
Molecular Weight	196.26 g/mol	193.24 g/mol	[1][3]
IUPAC Name	(2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate	(2,3,5-trimethylphenyl) N-methylcarbamate	[1]
CAS Number	12407-86-2	2655-15-4	
Melting Point	Not available	105-114 °C	[3]
Water Solubility	Not available	58 mg/L at 23 °C	[3]
XLogP3	2.5	2.5	[1][3]

## Synthesis

The synthesis of **2,3,5-Trimethacarb-d3** typically involves the reaction of 2,3,5-trimethylphenol with a deuterated methyl isocyanate (CD<sub>3</sub>NCO). This approach ensures the specific

incorporation of deuterium atoms at the N-methyl position. The general synthetic workflow is outlined below.



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A general workflow for the synthesis of **2,3,5-Trimethacarb-d3**.

## Experimental Protocols

Due to its primary use as an internal standard, the experimental protocols for **2,3,5-Trimethacarb-d3** are centered around its application in analytical methodologies for the quantification of the parent compound, 2,3,5-Trimethacarb, and other carbamate pesticides.

## Sample Preparation for Environmental Analysis (QuEChERS)

A common method for extracting pesticides from complex matrices like soil or food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

- **Homogenization:** A representative sample (e.g., 10-15 g of soil or food) is homogenized.
- **Extraction:** The homogenized sample is placed in a centrifuge tube with an appropriate volume of water and acetonitrile. **2,3,5-Trimethacarb-d3** is added as an internal standard at a known concentration. The tube is shaken vigorously.
- **Salting Out:** A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken again and then centrifuged.
- **Dispersive Solid-Phase Extraction (dSPE) Cleanup:** An aliquot of the acetonitrile supernatant is transferred to a dSPE tube containing a sorbent (e.g., primary secondary amine (PSA) to

remove organic acids and sugars, and C18 to remove nonpolar interferences). The tube is vortexed and centrifuged.

- Final Extract: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

## Analytical Methods

### Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the thermal lability of N-methylcarbamates, derivatization is often required for GC-MS analysis. However, with modern injection techniques, direct analysis is sometimes possible.

Parameter	Typical Value
Column	DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature	250 °C (splitless mode)
Oven Program	Initial 70°C for 1 min, ramp to 300°C at 10°C/min, hold for 6 min
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Mass Spectrometer	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

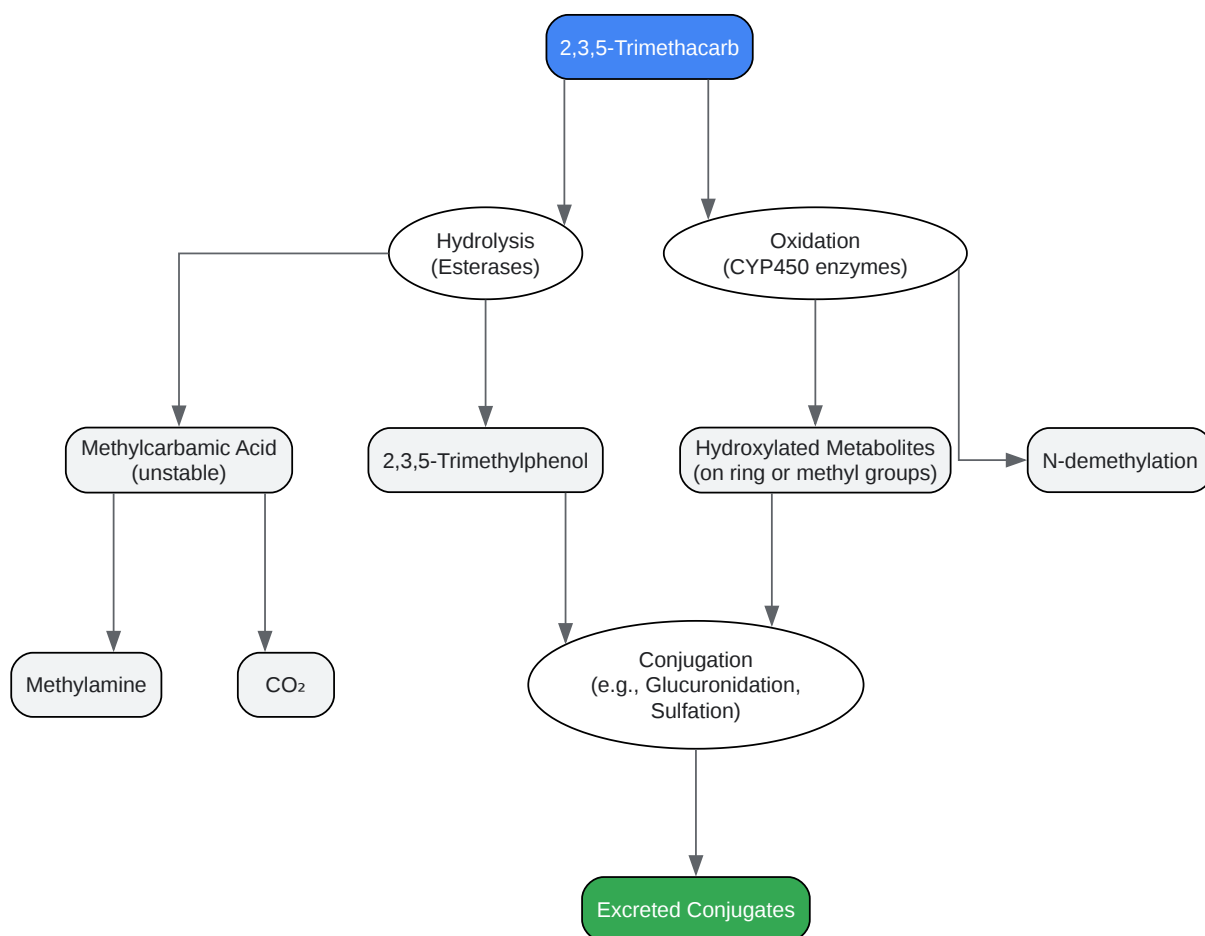
### Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the analysis of carbamates and is often the preferred technique.

Parameter	Typical Value
Column	C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 $\mu$ m particle size)
Mobile Phase	Gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid
Flow Rate	0.3 - 0.5 mL/min
Ion Source	Electrospray Ionization (ESI) in positive mode
MS/MS Parameters	Optimized precursor and product ions for 2,3,5-Trimethacarb and 2,3,5-Trimethacarb-d3

## Metabolic Pathways of 2,3,5-Trimethacarb

The metabolism of 2,3,5-Trimethacarb in biological systems, such as mammals and plants, proceeds through several key pathways. Understanding these pathways is crucial for toxicological assessment and drug development. The primary metabolic routes include hydrolysis of the carbamate ester linkage and oxidation of the aromatic ring and N-methyl group.<sup>[3]</sup>



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#### Major metabolic pathways of 2,3,5-Trimethacarb.

In mammals, the metabolism of trimethacarb isomers involves both hydrolytic and non-hydrolytic routes.[3] The resulting metabolites, including hydroxylated forms of the parent compound and the liberated trimethylphenol, can undergo conjugation with glucuronic acid or

sulfate to increase their water solubility and facilitate their excretion.[3] In plants, metabolism also involves hydroxylation of the N-methyl group and the aromatic methyl groups, with the resulting metabolites often being conjugated as glucosides.[3]

## Conclusion

**2,3,5-Trimethacarb-d3** is an essential tool for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development. Its use as an internal standard enables accurate and precise quantification of 2,3,5-Trimethacarb and other related carbamate compounds. A thorough understanding of its properties, synthesis, and analytical applications, as well as the metabolic fate of the parent compound, is critical for its effective use in scientific research.

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## References

- 1. 2,3,5-Trimethacarb-d3 | C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub> | CID 163408995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,3,5-Trimethylphenyl Methylcarbamate | C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub> | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]
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